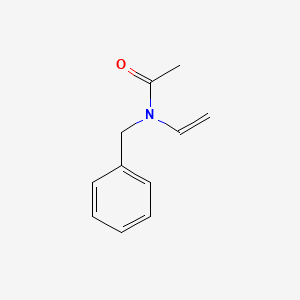

N-(Benzyl)-N-vinyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMKVEDEKOBYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl N Vinyl Acetamide

Direct Acylation Routes

Direct acylation represents a fundamental approach to amide synthesis. In the context of N-(Benzyl)-N-vinyl-acetamide, this would theoretically involve the reaction of a pre-formed N-benzylvinylamine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). However, the inherent instability of many N-vinylamines makes this direct approach challenging.

A more viable, related strategy involves the N-alkylation of a pre-existing amide. For instance, N-vinylacetamide can be alkylated with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base to yield the target compound. This method's success is contingent on controlling the reaction conditions to favor N-alkylation over other potential side reactions.

Another approach is the acylation of N-benzylamine followed by a subsequent vinylation step, which is discussed in the following sections. The direct acylation of an amine is a cornerstone of organic synthesis, but for complex molecules like N-(Benzyl)-N-vinyl-acetamide, multi-step syntheses are often more practical.

Amine Reaction-Based Syntheses

Syntheses based on amine reactions are common for preparing N-substituted amides. For N-(Benzyl)-N-vinyl-acetamide, a plausible route involves the reaction of N-benzylamine with a vinyl-containing reagent. One such method is the reaction with vinyl acetate (B1210297). This transamidation-type reaction can be catalyzed by various transition metals and is driven by the formation of a more stable amide bond.

Another classic approach is the reaction of a secondary amine, in this case, N-benzylamine, with acetylene (B1199291) gas under pressure and high temperature. This method, while historically significant for the production of vinyl monomers, often requires specialized equipment and stringent safety precautions. The conditions must be carefully optimized to achieve good selectivity and yield for the desired N-vinylamide.

These amine-based reactions provide a direct pathway to incorporate the benzyl and vinyl groups in a single conceptual framework, though they may involve multiple mechanistic steps.

Palladium-Catalyzed N-Vinylation Approaches from Amides and Vinyl Sources

Modern synthetic organic chemistry has seen the rise of powerful cross-coupling reactions, and palladium-catalyzed N-vinylation is a prime example. This method offers a highly efficient and selective route to N-vinylamides from readily available starting materials. nih.gov The general approach involves the coupling of an amide with a vinyl-containing compound, such as a vinyl halide or vinyl triflate, in the presence of a palladium catalyst and a suitable ligand. nih.gov

For the synthesis of N-(Benzyl)-N-vinyl-acetamide, the starting amide would be N-benzylacetamide. nih.gov This precursor can be prepared by the straightforward acylation of benzylamine (B48309) with acetic anhydride or acetyl chloride. The subsequent palladium-catalyzed N-vinylation would then introduce the vinyl group directly onto the nitrogen atom.

Key components of this catalytic system often include a palladium source (e.g., palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand (e.g., Xantphos or dppf), and a base (e.g., sodium tert-butoxide or cesium carbonate). The reaction conditions, such as solvent, temperature, and reaction time, are critical variables that must be optimized to maximize the yield of N-(Benzyl)-N-vinyl-acetamide. This method is noted for its broad substrate scope and tolerance of various functional groups, making it a versatile tool for the synthesis of complex N-vinylamides. nih.govrsc.org

Table 1: Illustrative Conditions for Palladium-Catalyzed N-Vinylation of Amides

| Catalyst/Ligand | Vinyl Source | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / Xantphos | Vinyl Bromide | NaOt-Bu | Toluene | 80-110 |

| Pd₂(dba)₃ / dppf | Vinyl Triflate | Cs₂CO₃ | Dioxane | 100 |

| NiCl₂(dme) / Ligand | Vinyl Halide | K₃PO₄ | DMA | 60 |

This table presents typical conditions reported for the N-vinylation of various amides and serves as a general guideline. Specific conditions for N-benzylacetamide would require experimental optimization.

Thermolytic and Catalytic Cracking Pathways of Precursors

Thermolytic and catalytic cracking methods represent an older, yet still relevant, industrial approach to the synthesis of N-vinylamides. google.com These processes typically involve the high-temperature decomposition of a precursor molecule to yield the desired N-vinylamide and a small, volatile byproduct. google.comgoogle.com

A common strategy involves the preparation of an N-(1-alkoxyethyl)amide precursor. For the target molecule, this would be N-(1-alkoxyethyl)-N-benzylacetamide. This precursor can be synthesized from N-benzylacetamide, an aldehyde (like acetaldehyde), and an alcohol. The subsequent step is the cracking of this precursor, either thermally at high temperatures (300-500°C) or catalytically at lower temperatures (150-350°C), to eliminate the alcohol and form the vinyl group. google.comgoogle.com

A variety of catalysts can be employed for the cracking process, including porous materials like activated carbon, magnesium oxide, and various phosphates. google.com The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the final product. google.com

Table 2: Comparison of Thermal and Catalytic Cracking for N-Vinylamide Synthesis

| Parameter | Thermal Cracking | Catalytic Cracking |

| Temperature | High (e.g., 400-500°C) google.com | Moderate (e.g., 150-350°C) google.com |

| Catalyst | Typically absent google.com | Porous, hydrogen-abstracting catalysts (e.g., MgO, activated carbon) google.com |

| Selectivity | Can be lower due to side reactions at high temperatures | Generally higher due to lower temperatures and catalyst guidance |

| Energy Input | High | Lower than thermal cracking |

Considerations for Synthetic Yield and Purity in Laboratory and Scaled Procedures

Achieving high yield and purity is a critical goal in any synthetic procedure, and the synthesis of N-(Benzyl)-N-vinyl-acetamide is no exception. The choice of synthetic route plays a significant role in these outcomes. For instance, palladium-catalyzed methods often offer high selectivity and, consequently, higher purity of the crude product compared to high-temperature thermolytic methods. nih.govgoogle.comgoogle.com

In laboratory-scale preparations, purification is typically achieved through techniques like column chromatography, which can effectively separate the desired product from unreacted starting materials and byproducts. However, for scaled-up procedures, chromatography becomes less practical and more costly. In such cases, other purification methods like distillation (if the product is sufficiently volatile and thermally stable) or recrystallization are preferred.

The stability of the final product is also a key consideration. N-vinylamides can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. Therefore, it is common practice to add inhibitors, such as phenothiazine, to the purified product to prevent unwanted polymerization during storage and handling. google.com

For scaled procedures, factors such as reaction kinetics, heat transfer, and mixing become increasingly important. google.com A reaction that works well in a small flask may behave differently in a large reactor. google.com Therefore, careful process development and optimization are necessary to ensure that the synthesis is efficient, safe, and reproducible on a larger scale. This includes optimizing catalyst loading, reaction time, and temperature to maximize throughput while maintaining high purity and yield.

Advanced Polymerization Studies of N Benzyl N Vinyl Acetamide

Radical Polymerization Mechanisms

The radical polymerization of N-vinylamides is a known process for producing various functional polymers. wikipedia.orgresearchgate.net However, the structure of the N-substituent plays a critical role in the monomer's reactivity. Research into novel N-substituted-N-vinylacetamides with bulky groups has revealed specific structural requirements for successful polymerization. For instance, studies on monomers with benzyl-containing substituents have shown that the direct attachment of a benzyl (B1604629) group to the amide nitrogen can hinder polymerization.

In a study investigating monomers such as N-(p-Methoxybenzyl)-N-vinylacetamide, N-(3,3-diphenylpropyl)-N-vinylacetamide, and N-(3-phenylpropyl)-N-vinylacetamide, it was found that N-(p-Methoxybenzyl)-N-vinylacetamide did not yield any polymer under radical polymerization conditions. acs.org This suggests that the proximity of the phenyl group to the amide functionality may interfere with the polymerization process. Conversely, the monomers with an alkyl spacer between the phenyl group and the amide nitrogen, namely N-(3,3-diphenylpropyl)-N-vinylacetamide and N-(3-phenylpropyl)-N-vinylacetamide, successfully underwent radical polymerization. acs.org This indicates that an alkyl spacer is a crucial structural element for enabling the radical polymerization of N-benzyl-substituted N-vinylacetamides. acs.org

Controlled/living radical polymerization (CLRP) methods are advanced techniques that allow for the synthesis of polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com The main CLRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com For N-vinylamides, specific CLRP methods have shown particular promise.

Organometallic-Mediated Radical Polymerization (OMRP) is a CLRP technique that has been successfully applied to the controlled polymerization of acyclic N-vinylamides, such as N-vinylacetamide (NVA) and N-methyl-N-vinylacetamide (NMVA). researchgate.net This method often utilizes cobalt complexes, in a process also known as Cobalt-Mediated Radical Polymerization (CMRP), to reversibly trap the growing polymer chains. researchgate.net This reversible trapping mechanism allows for fine control over the polymerization process. researchgate.net

The effectiveness of OMRP with N-vinyl amides is influenced by the chelation of the metal complex by the amide group of the monomer unit at the chain end. researchgate.net This interaction strengthens the bond between the polymer and the controlling agent, leading to better control over the polymerization. researchgate.net Both thermal and photochemical initiation methods have been explored for the OMRP of N-vinylacetamides, providing pathways to tailor-made poly(vinylamine) derivatives after hydrolysis. researchgate.netdokumen.pub

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CLRP technique compatible with a wide range of monomers. nih.gov The process involves a conventional radical initiator and a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com Propagating radicals add to the CTA, forming an intermediate radical that can fragment, releasing a new radical to initiate further polymerization. This process establishes an equilibrium that allows all chains to grow at a similar rate, resulting in polymers with low polydispersity. mdpi.com

While RAFT has been used for some noncyclic N-vinylamides, challenges have been reported. uwb.edu.pl For example, the RAFT polymerization of N-vinylformamide has sometimes resulted in polymers with high polydispersity, indicating that the choice of CTA is critical for achieving good control. itu.edu.tr The technique has been successfully used to create block copolymers of N-vinylacetamide and vinyl acetate (B1210297). researchgate.net The general principles of RAFT suggest its potential applicability to N-(Benzyl)-N-vinyl-acetamide, although specific conditions and suitable CTAs would need to be optimized. mdpi.comscience.gov

Organotellurium-Mediated Radical Polymerization (TERP) is another powerful CLRP method noted for its ability to control the polymerization of a broad range of monomers, including both more activated and less activated monomers, often with the same chain transfer agent. tcichemicals.com This technique has been successfully used for the controlled polymerization of N-vinylacetamide (NVA) and N-methyl-N-vinylacetamide (NMVA), yielding polymers with controlled molecular weights and low dispersity (Đ < 1.25). researchgate.netuwb.edu.pl

The mechanism of TERP involves a reversible transfer of the organotellurium end-group of the dormant polymer chain. tcichemicals.com Polymerization can be initiated thermally or through photolysis of the C-Te bond, the latter allowing for polymerization at lower temperatures. tcichemicals.comnih.gov The success of TERP with other acyclic N-vinylamides makes it a strong candidate for achieving controlled polymerization of N-(Benzyl)-N-vinyl-acetamide. researchgate.net

The kinetics and success of the radical polymerization of N-benzyl-substituted N-vinylacetamides are highly dependent on the reaction conditions. acs.org Bulk polymerization has been shown to be an effective method for monomers with an alkyl spacer between the benzyl and amide groups. acs.org

For example, the polymerization of N-(3-phenylpropyl)-N-vinylacetamide at 60 °C resulted in a high yield of 84%. acs.org Interestingly, lowering the polymerization temperature to 0 °C in the presence of menthol (B31143) also yielded a polymer. acs.org The use of menthol as an additive was shown to influence the polymer structure, as evidenced by sharper spectral patterns in NMR analysis, suggesting a more regulated polymer structure. acs.org This effect is attributed to the coordination of menthol with the monomer at room temperature. acs.org The glass transition temperatures (Tg) of the resulting polymers also varied with reaction conditions, ranging from 54 to 67 °C, reflecting differences in the polymer structures obtained. acs.org

| Monomer | Polymerization Conditions | Yield | Polymer Glass Transition Temperature (Tg) |

|---|---|---|---|

| N-(p-Methoxybenzyl)-N-vinylacetamide | Radical Method | 0% | N/A |

| N-(3,3-diphenylpropyl)-N-vinylacetamide | Bulk Polymerization | 14% | Not Reported |

| N-(3-phenylpropyl)-N-vinylacetamide | Bulk, 60 °C | 84% | 54 °C - 67 °C |

| N-(3-phenylpropyl)-N-vinylacetamide | With Menthol, 0 °C | Not Reported | Not Reported, but sharper NMR spectra observed |

Controlled/Living Radical Polymerization (CLRP) Techniques

Homopolymerization Investigations

Investigations into the homopolymerization of N-substituted-N-vinylacetamides have focused on understanding the influence of the substituent's bulkiness and structure on polymerizability. acs.org The study of monomers containing benzyl groups has been particularly insightful.

The homopolymerization of N-(3,3-diphenylpropyl)-N-vinylacetamide and N-(3-phenylpropyl)-N-vinylacetamide via radical methods produced hexane-insoluble polymers, confirming the formation of high molecular weight homopolymers. acs.org The yield was significantly higher for N-(3-phenylpropyl)-N-vinylacetamide (84%) compared to the more sterically hindered N-(3,3-diphenylpropyl)-N-vinylacetamide (14%), highlighting the impact of steric hindrance on the polymerization process. acs.org

Copolymerization Strategies

Copolymerization extends the utility of N-(Benzyl)-N-vinyl-acetamide by combining its properties with those of other monomers. Both block and statistical copolymerization methods have been employed to create novel materials with tailored characteristics.

Block Copolymer Synthesis and Characterization

Block copolymers containing vinyl amide segments are synthesized to combine the distinct properties of different polymer blocks within a single macromolecule. The Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization technique is a powerful method for creating such well-defined structures. The synthesis typically involves the sequential addition of monomers. mdpi.comnih.gov

First, a homopolymer macro-chain transfer agent (macro-CTA) is prepared by polymerizing one monomer (e.g., N-vinyl pyrrolidone, a structural analog to N-vinylacetamides) in the presence of a suitable RAFT agent. mdpi.com Following the purification of this first block, the second monomer (e.g., benzyl methacrylate) is added and polymerized from the active end of the macro-CTA, forming the second block. mdpi.com This sequential approach allows for the synthesis of diblock copolymers with controlled block lengths. researchgate.net

The resulting block copolymers are characterized using techniques such as Size Exclusion Chromatography (SEC) to determine molecular weight and dispersity (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the copolymer composition. mdpi.comnih.gov Differential Scanning Calorimetry (DSC) is also used to study the thermal properties, such as the glass transition temperatures (Tg), of the distinct blocks. mdpi.com For example, in the synthesis of PNVP-b-PBzMA, the distinct Tg values for the PNVP and PBzMA blocks confirm microphase separation. mdpi.com

Table 1: Representative Conditions for RAFT Block Copolymer Synthesis This table is based on a typical synthesis of a Poly(N-vinyl pyrrolidone) macro-CTA, which is a precursor to a block copolymer.

| Parameter | Value/Condition | Source |

| Monomer | N-vinyl pyrrolidone (NVP) | mdpi.com |

| Chain Transfer Agent (CTA) | O–ethyl S–(phthalimidylmethyl) xanthate | mdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) | mdpi.com |

| Molar Ratio [NVP]₀/[CTA]₀/[AIBN]₀ | 100/1/0.2 | mdpi.com |

| Solvent | Benzene | mdpi.com |

| Temperature | 60 °C | mdpi.com |

| Polymerization Time | 12 hours | mdpi.com |

| Purification | Precipitation in cold methanol | nih.gov |

Statistical Copolymerization and Reactivity Ratio Determination

Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a random distribution of monomer units along the polymer chain. A critical aspect of these studies is the determination of monomer reactivity ratios (e.g., r₁ and r₂), which describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

These ratios are crucial as they predict the copolymer composition and microstructure. nih.gov The values are often determined by conducting a series of polymerizations with varying monomer feed ratios and stopping at low conversion. The resulting copolymer compositions are measured, typically by ¹H-NMR, and the data are analyzed using various graphical methods like the Finemann-Ross, Kelen-Tüdos, and extended Kelen-Tüdos methods, as well as computational programs like COPOINT. nih.govmdpi.com

For instance, in the copolymerization of N-vinylpyrrolidone (NVP) and isobornyl methacrylate (B99206) (IBMA), the reactivity ratios were found to be significantly different, with the methacrylate being much more reactive than the N-vinyl monomer. nih.gov This disparity indicates that the resulting statistical copolymer is rich in the more reactive monomer and can be described as a "pseudo-diblock" or gradient copolymer rather than a truly random one. nih.govnih.gov

Table 2: Reactivity Ratios for Statistical Copolymerization of N-vinylpyrrolidone (NVP) and Isobornyl Methacrylate (IBMA)

| Polymerization Method | Model | r₁ (NVP) | r₂ (IBMA) | Source |

| Conventional Radical | Terminal | 0.292 | 2.673 | nih.gov |

| RAFT | Penultimate | r₁₁ = 4.466, r₂₁ = 14.830 | r₂₂ = 0, r₁₂ = 0 | nih.gov |

Influence of Monomer Structure and Polymerization Parameters on Polymer Architecture

The final architecture and properties of polymers derived from N-vinyl-acetamides are highly dependent on the monomer's chemical structure and the specific conditions under which polymerization is conducted.

Effects of Bulky Substituents on Polymer Stereochemistry

The introduction of bulky substituents on the nitrogen atom of N-vinyl-acetamide significantly influences its polymerizability and the stereochemistry of the resulting polymer chain. acs.org Studies on monomers such as N-(p-Methoxybenzyl)-N-vinylacetamide, N-(3,3-diphenylpropyl)-N-vinylacetamide, and N-(3-phenylpropyl)-N-vinylacetamide have shown that the substituent's structure is critical. acs.org

For example, radical polymerization of N-(p-Methoxybenzyl)-N-vinylacetamide did not yield any polymer, suggesting steric hindrance from the benzyl group attached directly to the amide nitrogen. acs.org However, when an alkyl spacer was introduced between the amide and the phenyl groups, as in N-(3-phenylpropyl)-N-vinylacetamide, polymerization proceeded with high yield. acs.org This indicates that the spacer is necessary to reduce steric hindrance at the propagating center. These bulky groups are investigated for their potential to influence the stereochemistry (tacticity) of the polymer backbone. acs.org

Table 3: Effect of Bulky Substituents on Radical Polymerization Yield

| Monomer | Structure of N-Substituent | Polymerization Yield | Source |

| 1 | p-Methoxybenzyl | 0% | acs.org |

| 2 | 3,3-diphenylpropyl | 14% | acs.org |

| 3 | 3-phenylpropyl | 84% | acs.org |

Impact of Additive Coordination on Polymer Structure Regulation

The structure of the resulting polymer can also be regulated by using coordinating additives during polymerization. acs.org This approach involves the use of molecules that can form temporary, non-covalent bonds (e.g., hydrogen bonds) with the monomer, influencing its orientation as it adds to the growing polymer chain.

A notable example is the polymerization of N-(3-phenylpropyl)-N-vinylacetamide in the presence of menthol at 0 °C. ¹H NMR spectroscopy has shown that menthol coordinates with the monomer at room temperature. acs.org The polymer obtained under these conditions exhibited sharper signals in both ¹H and ¹³C NMR spectra compared to the polymer synthesized at 60 °C without the additive. acs.org This suggests a more regulated, potentially more stereoregular, polymer structure. Furthermore, the glass transition temperature (Tg) of the resulting polymers varied from 54 to 67 °C depending on the polymerization conditions, further indicating that the combination of bulky substituents and coordinating additives is an effective strategy for controlling polymer structure. acs.org

Post-Polymerization Modification and Derivatization of Poly(N-vinylacetamide) Backbones

Post-polymerization modification is a versatile strategy for synthesizing functional polymers that may be difficult to obtain by direct polymerization of the corresponding functional monomers. This method involves creating a well-defined polymer backbone, such as poly(N-vinylacetamide) (PNVA), and then chemically altering its side chains. acs.org

One such modification is the N-alkylation of the PNVA backbone. This is achieved by first activating the amide group on the pre-formed polymer. The PNVA is dissolved in an anhydrous solvent like dimethylformamide (DMF), and a strong base such as sodium hydride (NaH) is used to deprotonate the amide nitrogen. acs.org The resulting polyanion is then reacted with an alkyl halide to attach the desired alkyl side chains. This route allows for the stochastic introduction of substituents along the polymer backbone, creating copolymers that might be inaccessible through direct copolymerization due to unfavorable reactivity ratios. acs.org

Another important modification is the hydrolysis of poly(N-vinylamide) backbones. For instance, the partial or complete hydrolysis of poly(N-vinylformamide) or its copolymers under acidic or basic conditions yields poly(vinylamine), a cationic polyelectrolyte with a high density of primary amine groups. researchgate.netacs.org This transformation allows for the creation of pH-responsive and functional polymers from a non-ionic precursor. acs.org

N-Alkylation of Poly(N-vinylacetamide)s

The post-polymerization N-alkylation of poly(N-vinylacetamide) (PNVA) is a significant method for modifying its chemical structure and physical properties. This process involves the substitution of the hydrogen atom on the amide nitrogen with an alkyl group, which can dramatically alter the polymer's characteristics, such as its thermosensitivity and hydrophobicity.

Research has demonstrated that the N-alkylation of PNVA can be performed under anhydrous conditions. acs.org The procedure typically involves dissolving PNVA in an anhydrous solvent like dimethylformamide (DMF). acs.org A strong base, such as sodium hydride (NaH), is used to deprotonate the amide nitrogen, creating a reactive site for the subsequent addition of an alkyl halide. acs.org This method allows for the introduction of various n-alkyl chains onto the polymer backbone. acs.orgacs.org

The degree of N-alkylation can be controlled to produce polymers with specific properties. For instance, sparsely N-alkylated poly(N-vinylacetamide)s, with as little as 3 mol% of long alkyl chains (C10 to C18), have been shown to form reversible, biocompatible hydrogels when placed in water. acs.orgacs.org The hydrophobic interactions between the introduced alkyl side chains are the driving force for this hydrogel formation. acs.orgacs.org The mechanical properties of these hydrogels can be tuned by varying the length of the alkyl substituents; longer chains result in hydrogels with properties approaching those of permanently cross-linked gels. acs.org

Furthermore, the thermosensitive behavior of poly(N-vinylamide) derivatives is significantly influenced by N-alkylation. nii.ac.jpoup.com The introduction of alkyl groups at the amide position, as well as the chemical structure of these groups, can control the lower critical solution temperature (LCST) of the resulting copolymers over a wide range. nii.ac.jpoup.com This tunability is crucial for applications in areas like smart materials and drug delivery systems.

A study on the radical copolymerization of N-vinylformamide with N-alkylated N-vinylamides demonstrated that the incorporation rates of the N-alkylated monomers could be affected by steric hindrance during polymerization. nii.ac.jp This indicates that the efficiency of introducing alkyl groups can be dependent on the polymerization conditions and the specific monomers used. nii.ac.jp

Table 1: N-Alkylation of Poly(N-vinylacetamide) (PNVA)

| Parameter | Description | Reference |

| Polymer Backbone | Poly(N-vinylacetamide) (PNVA) | acs.org |

| Alkylation Reagents | Sodium Hydride (NaH), Alkyl Halides | acs.org |

| Solvent | Anhydrous Dimethylformamide (DMF) | acs.org |

| Key Outcome | Introduction of n-alkyl side chains (C10-C18) | acs.orgacs.org |

| Resulting Property | Formation of reversible, biocompatible hydrogels | acs.orgacs.org |

| Controlling Factor | Length of alkyl substituent influences hydrogel strength | acs.org |

Hydrolysis of Amide Moieties to Poly(vinylamine) Derivatives

The hydrolysis of the amide groups in poly(N-vinylacetamide) (PNVA) is a well-established and commercially attractive route to synthesize poly(vinylamine) (PVAm) and its derivatives. researchgate.netgoogle.com Since the direct polymerization of the vinylamine (B613835) monomer is not feasible due to its instability, this indirect route via the hydrolysis of a stable precursor polymer like PNVA is essential. researchgate.net

The hydrolysis process can be carried out under either acidic or basic conditions. researchgate.netgoogle.com This chemical transformation converts the acetamide (B32628) side groups of the polymer into primary amine groups, resulting in the formation of poly(vinylamine). researchgate.netresearchgate.net The degree of hydrolysis can be controlled to produce copolymers containing a mix of vinylamine and vinylacetamide units, allowing for fine-tuning of the polymer's properties, such as its charge density and solubility. researchgate.net

For example, a strategy involving the radical copolymerization of N-vinylacetamide (NVA) and N-methyl vinylacetamide (NMVA), followed by acidic hydrolysis, has been used to create polymers bearing both primary and secondary amines. researchgate.net This approach allows for the synthesis of statistical copolymers with a predictable composition and a controlled distribution of different amino groups along the polymer chain. researchgate.net

The conditions for hydrolysis are a critical factor. Quantitative hydrolysis of poly(N-vinylamides) can be achieved under mild reaction conditions. nih.gov For instance, the complete conversion of amide groups in poly(N-vinylformamide) to amine groups has been reported to occur within 12 hours under basic hydrolysis conditions. researchgate.net Traditional hydrolysis methods often use an excess of acid or base, which can result in the formation of significant amounts of salt by-products, necessitating further purification steps. google.com

The resulting poly(vinylamine) is a cationic polyelectrolyte with a high density of primary amine groups, making it suitable for a wide range of applications, including as a flocculant in water treatment, in coatings, and for gas membrane separation. google.comresearchgate.net The ability to create block copolymers containing poly(vinylamine) segments further expands the potential applications of these materials. nih.gov

Table 2: Hydrolysis of Poly(N-vinylacetamide) to Poly(vinylamine)

| Parameter | Description | Reference |

| Starting Polymer | Poly(N-vinylacetamide) (PNVA) | researchgate.netgoogle.com |

| Reaction Type | Hydrolysis of amide moieties | researchgate.netresearchgate.net |

| Conditions | Acidic or Basic | researchgate.netgoogle.com |

| Product | Poly(vinylamine) (PVAm) or its derivatives | researchgate.netnih.gov |

| Key Transformation | Conversion of acetamide side groups to primary amine groups | researchgate.net |

| Significance | Provides a viable synthetic route to PVAm due to the instability of the vinylamine monomer | researchgate.net |

Reactivity and Mechanistic Investigations of N Benzyl N Vinyl Acetamide Derivatives

Vinylic Reactivity in Organic Transformations

The vinyl group in N-(Benzyl)-N-vinyl-acetamide serves as a versatile handle for a variety of organic transformations. As an enamide, the vinyl group is electron-rich, making it susceptible to attack by electrophiles. Its reactivity is also influenced by the adjacent nitrogen atom, which can stabilize intermediates through resonance.

Vinyl azides, which share the vinyl functional group, are known to be versatile building blocks in organic chemistry, capable of undergoing photolysis, thermolysis, cycloaddition, and reactions with nucleophiles and electrophiles. rsc.org The double bond in these compounds enhances the reactivity of the adjacent functional group. rsc.org Similarly, the reactivity of the vinyl group in N-vinylamides like N-vinylacetamide is central to their role in synthesis. For instance, N-vinylacetamide can be produced by the pyrolysis of ethylidene bisacetamide, which is formed from the reaction of acetamide (B32628) and acetaldehyde (B116499). google.com This highlights the industrial relevance of transformations involving the vinyl group.

In modern synthetic methods, the vinyl group of related compounds like vinyl acetate (B1210297) can act as an acetylene (B1199291) equivalent in transition-metal-catalyzed annulation reactions, demonstrating its utility in building complex molecular scaffolds. acs.org These reactions often proceed under redox-neutral conditions, where an internal oxidizing group on the amide nitrogen precludes the need for external oxidants. acs.org The versatility of vinyl groups is further demonstrated in their use for synthesizing a wide array of nitrogen-containing heterocycles. rsc.org

Rearrangement Reactions (e.g., Sigmatropic Rearrangements of Related N-Benzyl Compounds)

The N-benzyl group is a key structural motif that can participate in or influence various rearrangement reactions, particularly sigmatropic rearrangements. These reactions are powerful tools in organic synthesis due to their high stereoselectivity, which often arises from proceeding through highly ordered, cyclic transition states. psu.edu

A notable example is the rsc.orgresearchgate.net-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. psu.edursc.org Upon treatment with a strong base like n-butyllithium (n-BuLi), these compounds rearrange to the corresponding N-allylhydroxylamines. psu.edursc.orgrsc.org Mechanistic studies confirm the intramolecular nature of this process. psu.edursc.org The reaction is believed to proceed through an envelope-like transition state, similar to the rsc.orgresearchgate.net-Wittig rearrangement, where substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. rsc.org

Another important class of rearrangements is the researchgate.netresearchgate.net-sigmatropic rearrangement. In N,O-diacylhydroxylamines bearing an N-benzyl substituent, a researchgate.netresearchgate.net-sigmatropic rearrangement can be induced under mild conditions using silylating agents like TMSOTf and a base. acs.org This method is effective for both activated and non-activated systems, expanding the synthetic utility of this transformation. acs.org Theoretical studies on the related Claisen rearrangement of benzyl (B1604629) vinyl ethers predict a concerted researchgate.netresearchgate.net-sigmatropic transition state. rsc.org

The Sommelet-Hauser rearrangement is another characteristic reaction of certain benzyl quaternary ammonium (B1175870) salts. wikipedia.org In the presence of a strong base such as sodium amide, a benzylic ylide is formed, which then undergoes a rsc.orgresearchgate.net-sigmatropic rearrangement to yield an N,N-dialkylbenzylamine with a new alkyl group at the ortho position of the aromatic ring. wikipedia.org

These examples from related N-benzyl systems illustrate the potential for N-(Benzyl)-N-vinyl-acetamide to undergo similar synthetically useful rearrangements, providing pathways to complex amine and amide structures.

C-H Functionalization Studies, such as Stereoselective C(sp2)–H Phosphorylation of Enamides

The direct functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis, offering more efficient and atom-economical routes to complex molecules. sigmaaldrich.com Enamides, including N-(Benzyl)-N-vinyl-acetamide, are excellent substrates for such transformations, particularly at the vinylic C(sp²)-H bond.

A significant advancement in this area is the visible-light-induced, transition-metal-free, regio- and stereoselective phosphorylation of enamides. rsc.org This method allows for the direct synthesis of β-phosphorylated enamides, which are valuable synthetic intermediates. rsc.orgnih.gov The reaction proceeds with high functional group tolerance and provides the products with good to excellent yields. rsc.orgrsc.org

Table 1: Examples of Visible-Light-Induced C(sp²)–H Phosphorylation of Enamides

| Enamide Substrate | Phosphine (B1218219) Oxide | Product | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-N-(1-phenylvinyl)acetamide | Diphenylphosphine oxide | (E)-N-benzyl-N-(2-(diphenylphosphoryl)-1-phenylvinyl)acetamide | 85% | rsc.org |

| N-(1-phenylvinyl)acetamide | Diphenylphosphine oxide | (E)-N-(2-(diphenylphosphoryl)-1-phenylvinyl)acetamide | 92% | rsc.org |

| N-benzyl-N-(1-(p-tolyl)vinyl)acetamide | Diphenylphosphine oxide | (E)-N-benzyl-N-(2-(diphenylphosphoryl)-1-(p-tolyl)vinyl)acetamide | 88% | rsc.org |

| N-benzyl-N-(1-(4-methoxyphenyl)vinyl)acetamide | Bis(4-fluorophenyl)phosphine oxide | (E)-N-benzyl-N-(2-(bis(4-fluorophenyl)phosphoryl)-1-(4-methoxyphenyl)vinyl)acetamide | 75% | rsc.org |

Other metals, such as copper and manganese, have also been employed to catalyze the phosphorylation of enamides. nih.govoaepublish.com For instance, copper-catalyzed oxyphosphorylation of enamides with P(O)-H compounds and dioxygen can yield valuable β-ketophosphine oxides. oaepublish.com Furthermore, palladium-catalyzed intramolecular Heck reactions of substrates like N-((2-bromobenzyl)-N-(1-phenyl)vinyl)acetamide demonstrate base-controlled C(sp²)-H functionalization, leading to different cyclized products depending on the base used. rsc.org

Catalysis in N-(Benzyl)-N-vinyl-acetamide Reactions and Related Systems

Catalysis is fundamental to unlocking the diverse reactivity of N-(Benzyl)-N-vinyl-acetamide and related enamides. Different types of catalysts, including transition metals and photoredox catalysts, enable specific and selective transformations.

Transition-Metal Catalysis:

Palladium: Palladium catalysts are widely used for C-H functionalization and cyclization reactions. For instance, Pd(OAc)₂ can catalyze C-H activation reactions, while PdCl₂ is effective in catalyzing the cyclization of Kabachnik-Fields adducts to form heterocyclic phosphonates. beilstein-journals.orgacs.org In intramolecular Heck reactions of N-benzyl-N-vinyl acetamide derivatives, a Pd(0) species is typically the active catalyst. rsc.org

Copper: Copper salts are cost-effective catalysts for various transformations. Cu(I) catalysts have been used for the radical cascade cyclization of enamides to synthesize phosphorylated indolines. oaepublish.com Copper catalysis is also employed in the synthesis of imidazole (B134444) heterocycles via C-H functionalization. rsc.org

Cobalt: High-valent cobalt catalysts, such as Cp*Co(III), have been developed for redox-neutral C-H activation and annulation reactions. acs.org These catalysts can be used with N-chloroamides and vinyl acetate to synthesize isoquinolones at room temperature, where the N-Cl bond acts as an internal oxidant. acs.org

Rhodium and Ruthenium: Rhodium and ruthenium catalysts are effective for C-H insertion reactions of related α-diazoacetamides bearing N-benzyl groups, leading to the formation of β-lactams. ucc.ie

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful, mild, and green method for organic synthesis. In the context of enamides, organic dyes like Eosin Y can be used to initiate the regio- and stereoselective C(sp²)-H phosphorylation of enamides under transition-metal-free conditions. rsc.org

Table 2: Catalysts in Reactions of N-(Benzyl)-N-vinyl-acetamide and Related Systems

| Catalyst | Reaction Type | Example Transformation | Reference |

|---|---|---|---|

| Eosin Y (Photocatalyst) | C(sp²)–H Phosphorylation | Phosphorylation of enamides with phosphine oxides | rsc.org |

| Palladium(0) | Intramolecular Heck Reaction | Synthesis of 2-azabicyclo[3.3.0]octadiene derivatives | rsc.org |

| Cp*Co(III) | C-H Activation/Annulation | Synthesis of isoquinolones from N-chloroamides and vinyl acetate | acs.org |

| Copper(I) | Radical Cascade Cyclization | Synthesis of phosphorylated indolines | oaepublish.com |

| Rhodium(II) Acetate | C-H Insertion | Synthesis of β-lactams from N-benzyl diazoacetamides | ucc.ie |

In-Depth Computational and Theoretical Analysis of N-(Benzyl)-N-vinyl-acetamide Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical characterization of the chemical compound N-(Benzyl)-N-vinyl-acetamide. Despite targeted searches for advanced computational chemistry studies, including Density Functional Theory (DFT) applications, Frontier Molecular Orbital (FMO) analysis, and evaluations of its electronic and nonlinear optical (NLO) properties, specific research dedicated to this molecule could not be identified.

The scientific community has conducted extensive computational studies on structurally related compounds, such as N-benzylacetamide and other N-substituted amides. These studies often explore conformational landscapes, rotational barriers, and electronic properties to understand the fundamental behaviors of the amide functional group within various molecular frameworks. For instance, research on similar molecules has utilized DFT to predict stable conformers and analyze rotational equilibria, providing insights into their dynamic nature. Furthermore, FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common practice to predict the reactivity and electronic transitions of such compounds. Molecular Electrostatic Potential (MEP) mapping is also frequently employed to identify sites susceptible to electrophilic and nucleophilic attack.

The absence of such specific data underscores a potential area for future research. A comprehensive computational investigation of N-(Benzyl)-N-vinyl-acetamide would be valuable to the scientific community, contributing to a deeper understanding of the structure-property relationships in this class of compounds and potentially uncovering novel applications.

Computational Chemistry and Theoretical Characterization

Reactivity Indices and Electron Donor/Acceptor Properties

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies on the reactivity indices and electron donor/acceptor properties of N-(Benzyl)-N-vinyl-acetamide. Theoretical characterizations providing data on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and related quantum chemical descriptors for this particular compound are not available in the reviewed sources.

Consequently, a data table of reactivity indices such as ionization potential, electron affinity, global hardness, and electrophilicity index for N-(Benzyl)-N-vinyl-acetamide cannot be provided at this time. Such information is crucial for understanding a molecule's kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions.

The determination of these properties relies on quantum chemical calculations, typically employing methods like Density Functional Theory (DFT). These computational approaches provide insights into the electronic structure and reactivity of a molecule. Without such a study for N-(Benzyl)-N-vinyl-acetamide, a detailed, data-driven discussion of its electron donor and acceptor characteristics is not possible.

Advanced Materials Science Applications of N Benzyl N Vinyl Acetamide Polymers

Design and Synthesis of Functional Polymers with Regulated Structures

The synthesis of functional polymers with well-defined, regulated structures is critical to achieving predictable and tunable material properties. For polymers derived from N-(Benzyl)-N-vinyl-acetamide, achieving this control hinges on the polymerization technique employed. While conventional free-radical polymerization can be used, it often results in polymers with broad molecular weight distributions and limited architectural control.

Advanced techniques, such as controlled radical polymerization (CRP), offer pathways to synthesize poly(N-(Benzyl)-N-vinyl-acetamide) with predetermined molecular weights, low dispersity, and complex architectures. researchgate.netnih.gov Methods like organotellurium-mediated radical polymerization (TERP) have proven effective for the controlled polymerization of acyclic N-vinylamides. researchgate.netnih.gov This technique allows for the synthesis of polymers with low dispersity (Ð < 1.25) and high monomer conversion. researchgate.netnih.gov Applying such methods to N-(Benzyl)-N-vinyl-acetamide would enable the precise engineering of polymer chains, which is the first step toward creating materials with tailored functionalities.

The bulky benzyl (B1604629) substituent on the nitrogen atom is expected to play a significant role in regulating the polymer structure. In related N-substituted-N-vinylacetamides, bulky groups have been shown to influence the stereochemistry of the polymer main chain. This steric hindrance can affect the tacticity of the resulting polymer, which in turn influences its physical and chemical properties, such as solubility and thermal characteristics. The combination of controlled polymerization techniques and the inherent structural influence of the benzyl group provides a powerful toolset for designing functional polymers with highly regulated structures.

Formation of Reversible Hydrogels through Specific Intermolecular Interactions (e.g., Hydrophobic)

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Reversible hydrogels, which are formed through non-covalent interactions, are of particular interest for applications in biomedicine and smart materials due to their stimuli-responsive nature. The structure of N-(Benzyl)-N-vinyl-acetamide makes its polymers excellent candidates for forming reversible hydrogels driven by hydrophobic interactions.

Research on analogous poly(N-alkyl-N-vinylacetamide)s has demonstrated that even a small fraction of hydrophobic alkyl substituents can lead to the formation of reversible hydrogels in aqueous environments. rwth-aachen.de The hydrophobic side chains self-assemble into clusters, acting as physical cross-links that create the hydrogel network. rwth-aachen.de The benzyl group in poly(N-(Benzyl)-N-vinyl-acetamide) is significantly more hydrophobic than short alkyl chains and can also participate in π-π stacking interactions. These strong intermolecular forces would promote the association of polymer chains in water, leading to the formation of robust, yet reversible, hydrogels.

The mechanical properties of these hydrogels can be tuned by controlling the polymer concentration and the degree of polymerization. In sparsely N-alkylated poly(N-vinylacetamide)s, longer alkyl chains lead to hydrogels with properties approaching those of permanently cross-linked systems. rwth-aachen.de Similarly, the strong hydrophobic and aromatic interactions from the benzyl groups are expected to create hydrogels with significant mechanical strength. The reversible nature of these physical cross-links means the hydrogel could exhibit self-healing properties and respond to external stimuli such as temperature or the introduction of organic solvents that disrupt hydrophobic interactions.

Below is a table illustrating the effect of hydrophobic side-chain length on the mechanical properties of related poly(N-alkyl-N-vinylacetamide) hydrogels, which serves as a model for the expected behavior of poly(N-(Benzyl)-N-vinyl-acetamide) systems.

| Polymer (3 mol % Alkylation) | Alkyl Chain Length | Storage Modulus (G') [Pa] | Loss Modulus (G'') [Pa] |

| PNVA-C10 | 10 | 1,000 | 500 |

| PNVA-C12 | 12 | 5,000 | 800 |

| PNVA-C14 | 14 | 20,000 | 1,500 |

| PNVA-C16 | 16 | 50,000 | 2,000 |

| PNVA-C18 | 18 | 100,000 | 2,500 |

This interactive data table is based on trends reported for poly(N-alkyl-N-vinylacetamide)s and is intended to be illustrative of the expected impact of hydrophobicity. rwth-aachen.de

Development of Polymeric Building Blocks for Macromolecular Architectures

The ability to create complex macromolecular architectures, such as block copolymers, is essential for developing next-generation materials that combine the properties of different polymer segments. Poly(N-(Benzyl)-N-vinyl-acetamide) is a valuable building block for such architectures due to the ability to polymerize its vinyl group using controlled radical polymerization techniques. nih.govmdpi.com

By employing methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, it is possible to synthesize a well-defined block of poly(N-(Benzyl)-N-vinyl-acetamide) and then use it as a macro-chain transfer agent to polymerize a second monomer, resulting in a diblock copolymer. nih.gov This approach allows for the creation of amphiphilic block copolymers by combining a hydrophobic poly(N-(Benzyl)-N-vinyl-acetamide) block with a hydrophilic block, such as one derived from N-vinylacetamide or poly(ethylene glycol).

These amphiphilic block copolymers can self-assemble in selective solvents to form a variety of nanostructures, including micelles, vesicles, and more complex morphologies. The hydrophobic benzyl groups would drive the aggregation of the poly(N-(Benzyl)-N-vinyl-acetamide) block, forming the core of the nanostructure, while the hydrophilic block would form a stabilizing corona. Such self-assembled structures have wide-ranging applications in areas like drug delivery and nanotechnology. The synthesis of these complex architectures relies on the principles of controlled polymerization, as outlined in the table below.

| Polymerization Technique | Key Features | Resulting Architecture |

| Free Radical Polymerization | Simple, versatile | Random copolymers, homopolymers with broad molecular weight distribution |

| RAFT Polymerization | Controlled molecular weight, low dispersity, end-group fidelity | Block copolymers, star polymers, gradient copolymers |

| Organotellurium-Mediated Radical Polymerization (TERP) | Excellent control over N-vinylamides, low dispersity | Well-defined homopolymers and block copolymers researchgate.netnih.gov |

Exploration of Polymer Characteristics for Advanced Material Systems

The unique chemical structure of poly(N-(Benzyl)-N-vinyl-acetamide) imparts a set of characteristics that are highly desirable for advanced material systems. The interplay between the hydrophobic benzyl group and the polar acetamide (B32628) group results in an amphiphilic nature, making the polymer's solubility and interactions tunable.

Polymers of N-vinylacetamide are known for their stability across a wide pH range and in high salt concentration solutions. wikipedia.org The addition of the benzyl group is expected to enhance the polymer's thermal stability and introduce thermo-responsive behavior. In many N-substituted polymers, the balance of hydrophilic and hydrophobic interactions can lead to a lower critical solution temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble upon heating. This property is highly sought after for creating "smart" materials that respond to temperature changes.

The combination of hydrophobicity, potential for stimuli-responsiveness, and the ability to form robust physical networks makes poly(N-(Benzyl)-N-vinyl-acetamide) a promising candidate for a variety of advanced applications. These include coatings with tailored surface properties, membranes for separation processes, and platforms for biomedical applications where biocompatibility and controlled interactions with biological molecules are paramount. The inherent properties of the homopolymer can be further tuned through copolymerization, allowing for the fine-adjustment of characteristics to meet the demands of specific material systems.

Analytical Techniques and Spectroscopic Characterization in Research

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-(Benzyl)-N-vinyl-acetamide, key characteristic absorption bands would include:

C=O stretch (amide I band): A strong absorption typically found in the range of 1630-1690 cm⁻¹ for tertiary amides. ucla.edu

C=C stretch (vinyl): A medium to weak absorption around 1620-1680 cm⁻¹. libretexts.org

=C-H stretch (vinyl): A medium absorption typically appearing above 3000 cm⁻¹ (around 3020-3080 cm⁻¹). libretexts.org

C-H stretch (aromatic): Absorptions also typically found above 3000 cm⁻¹. vscht.cz

C-H stretch (aliphatic): Absorptions from the benzyl (B1604629) CH₂ and acetyl CH₃ groups would be expected in the 2850-2950 cm⁻¹ region. pressbooks.pub

Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The C=C stretching vibration of the vinyl group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Mass Spectrometry (MS), including GC/MS

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For N-(Benzyl)-N-vinyl-acetamide (C₁₁H₁₃NO), the expected exact mass would be approximately 175.0997 g/mol . nih.govnih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. For instance, the HRMS data for the related compound (E)-N-benzyl-N-(2-(morpholinosulfonyl)-1-phenylvinyl)acetamide confirmed its molecular formula with high accuracy. rsc.org

The fragmentation of amides in mass spectrometry often involves cleavage of the amide bond. nih.govrsc.org For N-(Benzyl)-N-vinyl-acetamide, a characteristic fragmentation would be the cleavage of the benzyl group, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. core.ac.uk

Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing volatile and thermally stable compounds. This technique could be used to determine the purity of a sample of N-(Benzyl)-N-vinyl-acetamide and to identify any impurities.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. It is primarily used for the analysis of polymers to determine their molecular weight distribution. selectscience.net For a small molecule like N-(Benzyl)-N-vinyl-acetamide, GPC/SEC is not the primary method for characterization of the monomer itself. However, since N-vinyl amides are monomers used in polymerization, GPC/SEC would be an essential technique for characterizing any resulting polymers of N-(Benzyl)-N-vinyl-acetamide to determine their average molecular weight and polydispersity index. lcms.cz

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. libretexts.org In the context of N-(Benzyl)-N-vinyl-acetamide, TLC is an invaluable tool for monitoring the progress of its synthesis. thieme.deacs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. libretexts.org The difference in polarity between the starting materials (e.g., an amine and an acylating agent) and the resulting amide product allows for their separation on the TLC plate, providing a quick assessment of the reaction's status. reddit.com Visualization can be achieved using UV light if the compounds are UV-active, or by using chemical stains. rsc.org

Elemental Analysis

Elemental Analysis is a process where a sample of a material is analyzed for its elemental and sometimes isotopic composition. For a pure sample of N-(Benzyl)-N-vinyl-acetamide with the molecular formula C₁₁H₁₃NO, elemental analysis would be used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen. elementar.com The theoretical and experimental values should be in close agreement to confirm the empirical formula and the purity of the compound.

Interactive Data Table: Theoretical Elemental Composition of N-(Benzyl)-N-vinyl-acetamide (C₁₁H₁₃NO)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 75.40 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.48 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.13 |

| Total | 175.231 | 100.00 |

Q & A

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for N-(Benzyl)-N-vinyl-acetamide?

Answer: Yield discrepancies often arise from side reactions (e.g., hydrolysis of the vinyl group or incomplete benzylation). To address this:

Perform kinetic studies using in-situ NMR to track intermediate formation.

Optimize protecting groups for the acetamide moiety (e.g., tert-butyloxycarbonyl (Boc) to prevent undesired side reactions).

Use statistical design of experiments (DoE) to identify critical factors (e.g., pH, temperature interactions).

Contradictions in literature data may also stem from unaccounted impurities; cross-validate results using multiple analytical techniques (e.g., LC-MS, ¹H/¹³C NMR) .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing N-(Benzyl)-N-vinyl-acetamide?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry and vinyl group integrity (e.g., vinyl protons at δ 4.5–5.5 ppm).

- IR Spectroscopy : Validate carbonyl (C=O) stretching at ~1650–1700 cm⁻¹.

- X-ray crystallography : Resolve molecular geometry using SHELX software for structure refinement. Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) provides bond-length/angle precision < 0.01 Å .

Q. Advanced: How can researchers address challenges in crystallizing N-(Benzyl)-N-vinyl-acetamide for X-ray studies?

Answer: Crystallization difficulties often arise from conformational flexibility in the vinyl and benzyl groups. Strategies include:

- Co-crystallization with heavy atoms (e.g., iodine) to improve diffraction.

- Temperature-gradient methods to slow nucleation.

- High-throughput screening of solvents (e.g., DMSO/water mixtures).

If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement. For low-resolution data, supplement with DFT-optimized molecular models .

Basic: What safety protocols are critical when handling N-(Benzyl)-N-vinyl-acetamide in the laboratory?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (no vapor pressure data available; assume volatility).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Q. Advanced: How can researchers design toxicity studies for N-(Benzyl)-N-vinyl-acetamide given limited ecotoxicological data?

Answer:

- In vitro assays : Use HepG2 cells for hepatotoxicity screening (IC₅₀ determination via MTT assay).

- Ames test (TA98/TA100 strains) to assess mutagenicity.

- QSAR modeling to predict environmental persistence (e.g., EPI Suite software).

For aquatic toxicity, follow OECD Guideline 202 (Daphnia magna acute toxicity) if solubility permits (>1 mg/L) .

Basic: What assays are suitable for evaluating the biological activity of N-(Benzyl)-N-vinyl-acetamide?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition at λₑₓ/λₑₘ = 380/460 nm).

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).

- Cytotoxicity : SRB assay for cancer cell lines (e.g., MCF-7, A549) .

Q. Advanced: How can researchers elucidate the mechanism of action of N-(Benzyl)-N-vinyl-acetamide against neurological targets?

Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics to NMDA receptors.

- Patch-clamp electrophysiology : Assess ion channel modulation in neuronal cultures.

- Metabolomics : Track changes in glutamate/γ-aminobutyric acid (GABA) levels via LC-MS .

Basic: How should researchers analyze contradictory spectral data (e.g., NMR vs. computational predictions)?

Answer:

Q. Advanced: What statistical methods resolve discrepancies in biological activity data across studies?

Answer:

- Meta-analysis with random-effects models to account for inter-study variability.

- Principal component analysis (PCA) to identify confounding variables (e.g., cell passage number).

- Bland-Altman plots to assess agreement between assay platforms .

Basic: How can structure-activity relationship (SAR) studies guide the optimization of N-(Benzyl)-N-vinyl-acetamide derivatives?

Answer:

- Substituent variation : Replace benzyl with substituted aryl groups (e.g., 4-F, 4-OMe) to modulate lipophilicity.

- Bioisosteric replacement : Swap acetamide with sulfonamide for enhanced metabolic stability.

- Table : Comparative activity of derivatives:

| Derivative | Antibacterial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|

| N-(4-F-Benzyl)-N-vinyl-acetamide | 16 | 25 |

| N-(4-OMe-Benzyl)-N-vinyl-acetamide | 32 | 42 |

Q. Advanced: What computational tools predict the binding modes of N-(Benzyl)-N-vinyl-acetamide derivatives?

Answer:

- Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., COX-2).

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Free-energy perturbation (FEP) to calculate ΔΔG for substituent effects .

Basic: How do in vitro and in vivo studies of N-(Benzyl)-N-vinyl-acetamide differ in experimental design?

Answer:

- In vitro : Use cell lines (e.g., HEK293) or isolated enzymes; dose ranges 1–100 µM.

- In vivo : Rodent models (e.g., Sprague-Dawley rats) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂).

- Dose translation : Apply allometric scaling (e.g., body surface area) .

Q. Advanced: What strategies improve the translational relevance of preclinical data for N-(Benzyl)-N-vinyl-acetamide?

Answer:

- 3D organoid models to mimic human tissue complexity.

- PK/PD modeling to bridge in vitro IC₅₀ and in vivo efficacy.

- Biomarker identification (e.g., cytokine panels) for patient stratification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.